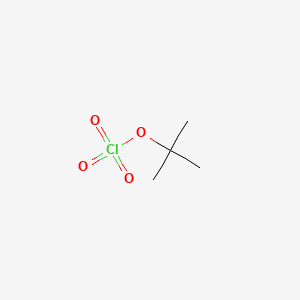
tert-Butyl perchlorate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl perchlorate: is an organic compound with the molecular formula C₄H₉ClO₄ It is a member of the alkyl perchlorates, which are known for their strong oxidizing properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: tert-Butyl perchlorate can be synthesized through the reaction of tert-butyl alcohol with perchloric acid. The reaction typically requires careful control of temperature and concentration to avoid decomposition or unwanted side reactions. The general reaction is as follows:
C4H9OH+HClO4→C4H9ClO4+H2O
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires stringent safety measures due to the highly reactive and potentially explosive nature of perchlorates. The use of continuous flow reactors and automated control systems helps in maintaining the desired reaction conditions and ensuring safety.
Analyse Chemischer Reaktionen
Types of Reactions: tert-Butyl perchlorate undergoes various types of chemical reactions, including:
Oxidation: It can act as an oxidizing agent in organic synthesis.
Substitution: It can participate in nucleophilic substitution reactions, where the perchlorate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation Reactions: Common reagents include reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution Reactions: Typical conditions involve the use of nucleophiles such as amines or thiols under controlled temperatures.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield tert-butyl alcohol, while substitution reactions can produce tert-butyl derivatives of the nucleophiles used.
Wissenschaftliche Forschungsanwendungen
tert-Butyl perchlorate has several applications in scientific research:
Chemistry: It is used as an oxidizing agent in organic synthesis and as a reagent in various chemical reactions.
Biology: Its reactivity makes it useful in the modification of biomolecules for research purposes.
Medicine: Research is ongoing into its potential use in drug synthesis and as a precursor for pharmaceuticals.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of tert-butyl perchlorate involves its strong oxidizing properties. It can donate oxygen atoms to other molecules, facilitating oxidation reactions. The molecular targets and pathways involved depend on the specific reaction and the substrates used. In biological systems, it can modify proteins and other biomolecules through oxidation, affecting their function and activity.
Vergleich Mit ähnlichen Verbindungen
tert-Butyl alcohol (C₄H₉OH): A precursor in the synthesis of tert-butyl perchlorate.
tert-Butyl chloride (C₄H₉Cl): Another tert-butyl derivative with different reactivity and applications.
tert-Butyl hydroperoxide (C₄H₉OOH): A related compound used as an oxidizing agent in organic synthesis.
Uniqueness: this compound is unique due to its strong oxidizing properties and the presence of the perchlorate group This makes it particularly useful in reactions requiring a powerful oxidizing agent
Eigenschaften
CAS-Nummer |
6380-69-4 |
|---|---|
Molekularformel |
C4H9ClO4 |
Molekulargewicht |
156.56 g/mol |
IUPAC-Name |
tert-butyl perchlorate |
InChI |
InChI=1S/C4H9ClO4/c1-4(2,3)9-5(6,7)8/h1-3H3 |
InChI-Schlüssel |
AFSIIZRPQXBCFM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OCl(=O)(=O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



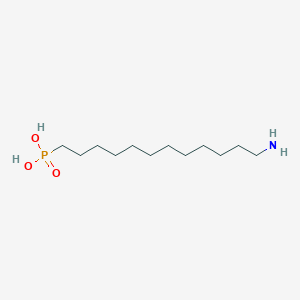

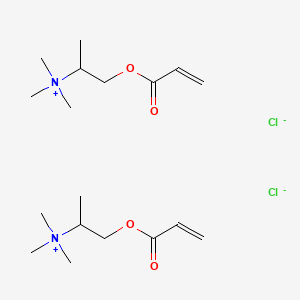


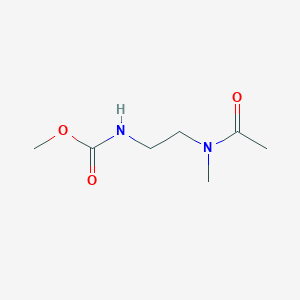

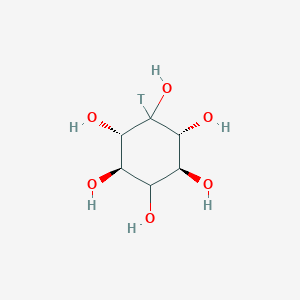

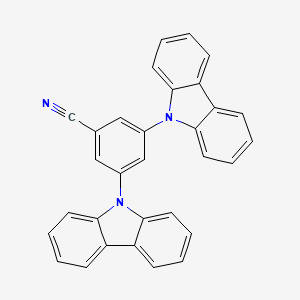

![Acetamide, N-[2,3-dihydro-2-(3-hydroxy-2-quinolinyl)-1,3-dioxo-1H-inden-4-yl]-](/img/structure/B13784193.png)
![[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[3-[2-[2-[2-[2-[[(4Z)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate](/img/structure/B13784200.png)
